1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine
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Overview
Description
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a fluorine atom and a boronic acid pinacol ester group. These features make it a valuable intermediate in various chemical reactions, particularly in carbon-carbon coupling and carbon-heteroatom coupling reactions .
Preparation Methods
The synthesis of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine typically involves a two-step substitution reaction. . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the boronic acid group is replaced by other nucleophiles.
Coupling Reactions: It is a key intermediate in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boranes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s boronic acid group allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a potential candidate for drug development.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and reactivity by increasing the electron density on the aromatic ring .
Comparison with Similar Compounds
Similar compounds to 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a fluorine atom and a boronic acid pinacol ester group, but with a pyridine ring instead of a phenyl ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a similar boronic acid group and fluorine atom but differs in the ester functional group and the position of the substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological applications .
Properties
Molecular Formula |
C14H21BFNO2 |
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Molecular Weight |
265.13 g/mol |
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-17-5)12(16)8-11/h6-8,17H,9H2,1-5H3 |
InChI Key |
XXFKHEYGMVRZML-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC)F |
Origin of Product |
United States |
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